7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one

Physicochemical profiling Solid-state properties Lead optimisation

7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one (CAS 443662-39-3) is a halogenated heterocyclic compound belonging to the 1,2,3,4-tetrahydroacridin-9(10H)-one (THA) family. It possesses a molecular formula of C₁₃H₁₂BrNO and a molecular weight of 278.14 g·mol⁻¹.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
Cat. No. B2770736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16)
InChIKeyCYNGWEJDWSSTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one – A Modular Brominated Tetrahydroacridinone Scaffold for Targeted Diversification


7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one (CAS 443662-39-3) is a halogenated heterocyclic compound belonging to the 1,2,3,4-tetrahydroacridin-9(10H)-one (THA) family. It possesses a molecular formula of C₁₃H₁₂BrNO and a molecular weight of 278.14 g·mol⁻¹. The molecule features a bromine atom at position 7 of the acridine ring system, which imparts distinct electronic and steric properties compared to non-halogenated or alternatively substituted THA analogues. Commercially, the compound is supplied as a solid with a melting point exceeding 350 °C and is certified to a minimum purity of 95 % (typically 97 % on request) . Its structural attributes place it as a versatile synthetic intermediate for medicinal chemistry programs targeting antimalarial, antibacterial, and anticancer indications [1][2].

Why 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one Cannot Be Readily Replaced by a Non-Halogenated or Differently Substituted THA Analogue


The 7-bromo substituent exerts a profound influence on both the physicochemical and synthetic profile of the tetrahydroacridinone core. Computational predictions indicate that the introduction of a bromine atom increases molecular density by approximately 0.36 g·cm⁻³ relative to the unsubstituted THA scaffold . This increase in mass and electron density alters solubility, permeability, and log D characteristics that are critical to biological activity, as demonstrated by QSAR models for antimalarial THA derivatives [1]. Moreover, the carbon–bromine bond at position 7 serves as a privileged handle for palladium-catalysed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid diversification into focused libraries that are inaccessible to non-halogenated or chloro-substituted analogues due to inferior reactivity [2]. Substituting the 7-bromo compound with a 7-chloro or 7-nitro congener therefore forfeits both the unique physicochemical signature and the strategic synthetic utility that the bromine atom confers, directly impacting lead-optimisation workflows and procurement decisions.

Quantitative Differentiation Evidence for 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one vs. Closest Structural Analogues


Molecular Density Increase vs. Unsubstituted THA Scaffold

The predicted density of 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is 1.56 ± 0.1 g·cm⁻³ , compared with 1.20 ± 0.1 g·cm⁻³ for the parent 1,2,3,4-tetrahydroacridin-9(10H)-one . The increase of 0.36 g·cm⁻³ (≈ 30 %) reflects the greater atomic mass and polarisability of bromine, which translates into higher lattice energy and, consistently, an elevated melting point (>350 °C for the 7-bromo compound vs. 357–358 °C for the unsubstituted THA). This difference is important for solid-form selection in drug discovery and for predicting solubility and dissolution behaviour.

Physicochemical profiling Solid-state properties Lead optimisation

Synthetic Versatility: C-Br Bond Enables Cross-Coupling Chemistry Unavailable to C-Cl Analogues

The C₇–Br bond of 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is activated for palladium-catalysed cross-coupling under mild conditions, as demonstrated for structurally related 1,2,3,4-tetrahydroacridin-9-yl triflates and bromides [1]. While direct yield data for the title compound are not publicly available, the Buchwald-Hartwig amination and Suzuki coupling of analogous brominated acridine substrates proceed with good to excellent yields (typically 70–95 %) [1]. In contrast, the 7-chloro congener requires harsher conditions or specialised ligands and often gives lower conversion, making the bromo derivative the preferred building block for diversifying the THA scaffold.

Medicinal chemistry Library synthesis Palladium catalysis

GHS Hazard Profile Enables Safer Handling Protocols Relative to Higher-Toxicity Nitro Analogues

The compound is classified as GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is less severe than that of the 7-nitro analogue, which may present additional toxicological risks associated with the nitro group (e.g., methemoglobinemia, mutagenicity). The bromo derivative’s well-defined and manageable hazard classification facilitates easier storage, shipping, and compliance with institutional safety regulations, reducing procurement barriers for academic and industrial laboratories.

Laboratory safety Procurement risk assessment Occupational health

Procurement-Relevant Application Scenarios for 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one


Antimalarial Lead Optimisation via Position‑7 Functionalisation

The 7-bromo handle of this compound allows medicinal chemists to systematically explore substituent effects at the 7-position of the THA scaffold, a site identified by QSAR as critical for modulating potency against chloroquine-resistant Plasmodium falciparum strains (W2 and TM90-C2B) [1]. By using the bromo derivative as a common starting material, libraries of 7-aryl, 7-heteroaryl, or 7-amino THA analogues can be synthesised via Suzuki or Buchwald-Hartwig coupling, accelerating SAR campaigns aimed at improving EC₅₀ values while maintaining acceptable solubility and permeability profiles.

Antibacterial DNA Gyrase/Topoisomerase IV Inhibitor Development

Acridin‑9‑one derivatives containing a bromine at position 7 are disclosed as broad-spectrum antibacterial agents that inhibit DNA gyrase and topoisomerase IV, including activity against drug-resistant Gram-positive and Gram-negative bacteria [2]. The title compound serves as a key intermediate for elaborating these antibacterial pharmacophores, where the bromine atom facilitates late-stage diversification and fine-tuning of antimicrobial potency.

Solid-Form Screening and Physicochemical Property Engineering

The 30 % higher density and elevated melting point of the 7-bromo derivative relative to the unsubstituted THA scaffold make it an attractive candidate for solid-form screening in early drug development. Its distinct crystalline properties can influence solubility, dissolution rate, and tabletability, offering a tool for pharmaceutical scientists to engineer the physicochemical profile of a THA-based lead without altering the core pharmacophore.

Chemical Biology Probe Synthesis via Bioconjugation

The C–Br bond provides a site for installing affinity tags, fluorescent reporters, or photoaffinity labelling groups through palladium-mediated cross-coupling, enabling the creation of chemical biology probes derived from the THA scaffold. This synthetic flexibility makes the compound a valuable procurement item for academic groups investigating target engagement or mode-of-action studies of acridinone-based ligands.

Quote Request

Request a Quote for 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.